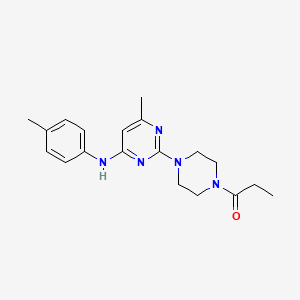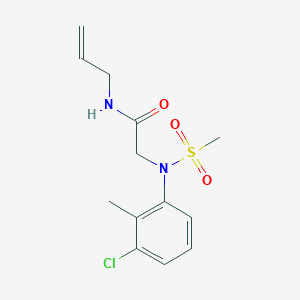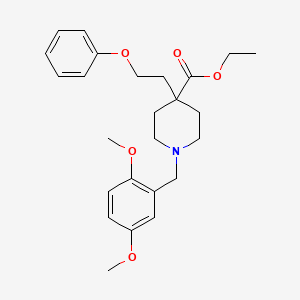
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as MP-10, is a novel compound synthesized for scientific research purposes. It belongs to the class of pyrimidine-based compounds and has been found to exhibit potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as anti-inflammatory effects in animal models of inflammation. In addition, 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has shown promising results in improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation. 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
Biochemical and Physiological Effects:
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as decrease the expression of genes involved in cancer progression such as MMP-2 and MMP-9. In addition, 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been found to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, one limitation of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of interest is its potential use in combination with other drugs or therapies for cancer and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine and its analogs. Finally, further studies are needed to fully understand the mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine and its potential therapeutic effects in various diseases.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves a multi-step process, starting with the reaction of 4-methylbenzylamine with 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-propionylpiperazine in the presence of sodium hydride to obtain the final product, 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. The purity and yield of the compound can be improved by further purification steps such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-18(25)23-9-11-24(12-10-23)19-20-15(3)13-17(22-19)21-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIPXRFGKIQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)


![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)